molecular formula C8H6ClN3 B3327544 5-(3-chlorophenyl)-1H-1,2,3-triazole CAS No. 35225-01-5

5-(3-chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B3327544
CAS No.: 35225-01-5
M. Wt: 179.6 g/mol
InChI Key: VLAULFMSWJFSFA-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1H-1,2,3-triazole: is a heterocyclic compound that features a triazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 3-chlorophenyl azide with an alkyne under copper(I) catalysis to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.

    Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Derivatives with various substituents replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring.

Scientific Research Applications

Chemistry: 5-(3-chlorophenyl)-1H-1,2,3-triazole is used as a building block in organic synthesis to create more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry as a pharmacophore in drug design. It can be used to develop new therapeutic agents with antimicrobial, antifungal, or anticancer properties.

Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    5-phenyl-1H-1,2,3-triazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    5-(4-chlorophenyl)-1H-1,2,3-triazole: Similar structure but with the chlorine atom in a different position, potentially leading to different properties.

    5-(3-bromophenyl)-1H-1,2,3-triazole: Bromine substituent instead of chlorine, which can influence its chemical behavior and applications.

Uniqueness: The presence of the 3-chlorophenyl group in 5-(3-chlorophenyl)-1H-1,2,3-triazole imparts unique electronic and steric properties, making it distinct from other triazole derivatives. These properties can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-2H-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAULFMSWJFSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291495
Record name 5-(3-Chlorophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35225-01-5
Record name 5-(3-Chlorophenyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35225-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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